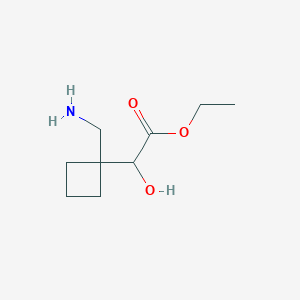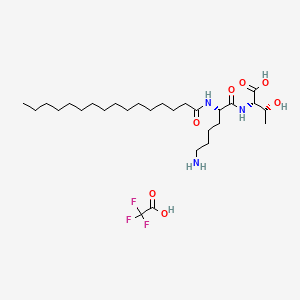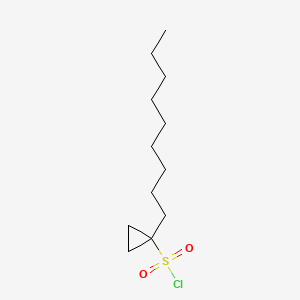
1-Nonylcyclopropane-1-sulfonyl chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Nonylcyclopropane-1-sulfonyl chloride is an organic compound that belongs to the class of sulfonyl chlorides. These compounds are characterized by the presence of a sulfonyl group attached to a chlorine atom. This compound is used as an intermediate in organic synthesis, particularly in the preparation of sulfonamides and other sulfonyl derivatives.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of sulfonyl chlorides, including 1-Nonylcyclopropane-1-sulfonyl chloride, typically involves the reaction of disulfides or thiols with chlorinating agents. One common method employs 1,3-dichloro-5,5-dimethylhydantoin (DCH) as a dual-function reagent for oxidative chlorination . This method is advantageous due to its high yield and control over reaction parameters.
Industrial Production Methods
In industrial settings, sulfonyl chlorides are often produced using continuous flow protocols. This approach allows for better control over reaction conditions and improved safety by avoiding thermal runaway reactions . The use of continuous flow reactors also enhances the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
1-Nonylcyclopropane-1-sulfonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: It reacts with nucleophiles such as amines, alcohols, and phenols to form sulfonamides, sulfonates, and other derivatives.
Hydrolysis: In the presence of water, it hydrolyzes to form the corresponding sulfonic acid.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, phenols, hydrazine, hydroxylamine, and azide ion.
Conditions: These reactions are typically carried out under mild conditions to avoid decomposition of the sulfonyl chloride.
Major Products
Sulfonamides: Formed by the reaction with amines.
Sulfonates: Formed by the reaction with alcohols and phenols.
Sulfonic Acids: Formed by hydrolysis.
Wissenschaftliche Forschungsanwendungen
1-Nonylcyclopropane-1-sulfonyl chloride is used in various scientific research applications, including:
Organic Synthesis: It serves as an intermediate in the synthesis of sulfonamides and other sulfonyl derivatives.
Medicinal Chemistry: Sulfonyl chlorides are used in the development of pharmaceuticals, particularly as building blocks for drug molecules.
Material Science: They are used in the synthesis of materials with specific properties, such as polymers and coatings.
Wirkmechanismus
The mechanism of action of 1-Nonylcyclopropane-1-sulfonyl chloride involves the formation of sulfonyl derivatives through nucleophilic substitution reactions. The sulfonyl group acts as an electrophile, attracting nucleophiles to form stable products . This reactivity is due to the electron-withdrawing nature of the sulfonyl group, which makes the sulfur atom highly electrophilic.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-phenyl-1-(phenylsulfonamido)cyclopropane-1-carboxamide: A compound with similar sulfonyl functionality used as an NLRP3 inflammasome inhibitor.
Sulfonamides: A broad class of compounds containing the sulfonyl group linked to an amine.
Uniqueness
1-Nonylcyclopropane-1-sulfonyl chloride is unique due to its cyclopropane ring, which imparts specific steric and electronic properties. This makes it a valuable intermediate in the synthesis of complex organic molecules.
Eigenschaften
Molekularformel |
C12H23ClO2S |
|---|---|
Molekulargewicht |
266.83 g/mol |
IUPAC-Name |
1-nonylcyclopropane-1-sulfonyl chloride |
InChI |
InChI=1S/C12H23ClO2S/c1-2-3-4-5-6-7-8-9-12(10-11-12)16(13,14)15/h2-11H2,1H3 |
InChI-Schlüssel |
YDXQEAZDMNHIRF-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCC1(CC1)S(=O)(=O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-(3,4-Dichlorophenyl)-6-(methoxymethyl)-3-azabicyclo[4.1.0]heptane hydrochloride](/img/structure/B13643288.png)

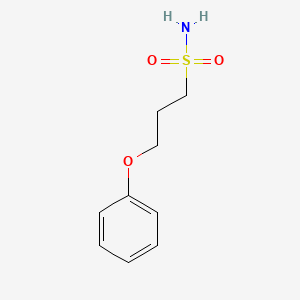
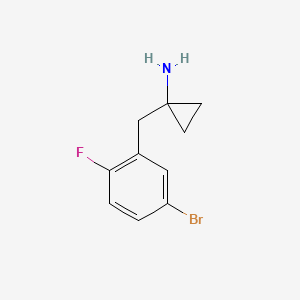
![(2R,3R,4S,5R,6S)-2-(hydroxymethyl)-6-[(1-methyl-1H-indol-3-yl)oxy]oxane-3,4,5-triol](/img/structure/B13643316.png)
![[4-(Benzyloxycarbonylamino-methyl)phenyl]-carbamic acid tert-butyl ester](/img/structure/B13643320.png)
![5-[(benzyloxy)carbonyl]-1H,4H,5H,6H,7H-imidazo[4,5-c]pyridine-7-carboxylic acid](/img/structure/B13643334.png)

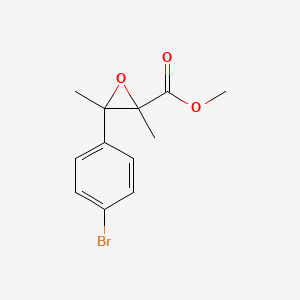
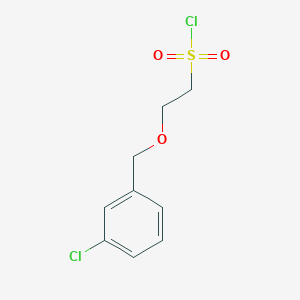
![N-cyclohexylcyclohexanamine;(2S)-3-[4-[(2-methylpropan-2-yl)oxy]phenyl]-2-(prop-2-enoxycarbonylamino)propanoic acid](/img/structure/B13643353.png)
